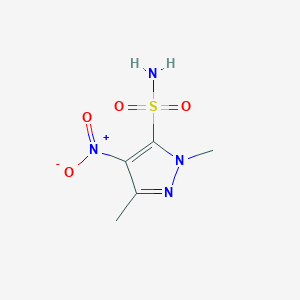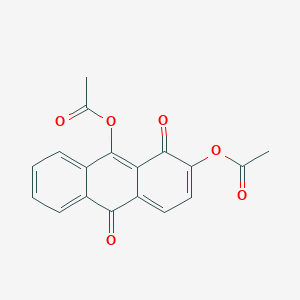![molecular formula C21H16N6 B14378400 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole CAS No. 88596-65-0](/img/structure/B14378400.png)
4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole is a complex organic compound belonging to the class of 1,2,3-triazoles. These compounds are characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The azide functional group (–N3) in this compound is known for its high reactivity and versatility in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of “click chemistry” reaction. This reaction is highly regioselective and efficient, often carried out under mild conditions using copper-on-charcoal as a heterogeneous catalyst . The reaction involves the cycloaddition of an azide to an alkyne, forming the triazole ring.
Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow conditions to enhance yield and efficiency. The use of copper nanoparticles supported on silica or other materials can minimize metal leaching and improve the sustainability of the process .
化学反应分析
Types of Reactions: 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can react with alkynes in a 1,3-dipolar cycloaddition to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Copper(I) iodide (CuI) or copper-on-charcoal as catalysts.
Major Products:
Substitution: Formation of azido-substituted compounds.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学研究应用
4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole involves its ability to participate in click chemistry reactions, particularly the CuAAC reaction. This reaction is highly efficient and selective, allowing the compound to form stable triazole rings with various substrates . The azide group acts as a 1,3-dipole, reacting with alkynes to form triazoles through a concerted pericyclic process .
相似化合物的比较
Phenyl azide: Another azide-containing compound with similar reactivity but different applications.
1,2,4-Triazole: A different triazole isomer with distinct chemical properties and applications.
Azidomethylbenzene: A simpler azide compound used in various organic synthesis reactions.
Uniqueness: 4-[Azido(diphenyl)methyl]-5-phenyl-2H-1,2,3-triazole is unique due to its specific structure, which combines the reactivity of the azide group with the stability and versatility of the triazole ring. This combination makes it particularly valuable in click chemistry and bioconjugation applications .
属性
CAS 编号 |
88596-65-0 |
|---|---|
分子式 |
C21H16N6 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
4-[azido(diphenyl)methyl]-5-phenyl-2H-triazole |
InChI |
InChI=1S/C21H16N6/c22-26-25-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)20-19(23-27-24-20)16-10-4-1-5-11-16/h1-15H,(H,23,24,27) |
InChI 键 |
SZLFKEFOWAWJFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NNN=C2C(C3=CC=CC=C3)(C4=CC=CC=C4)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


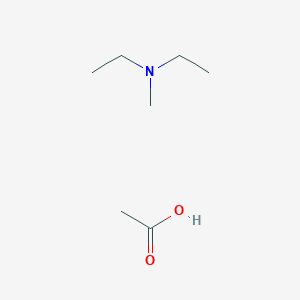
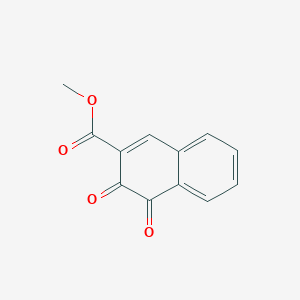
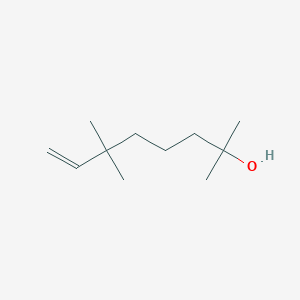
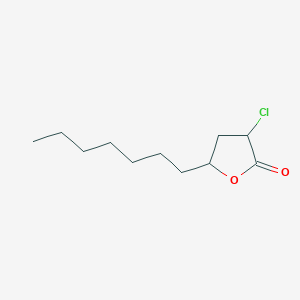


![1-{[6-(Ethanesulfinyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14378344.png)
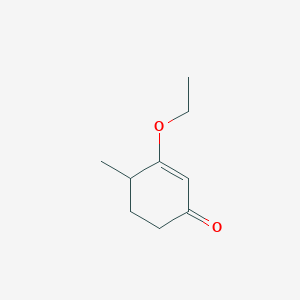

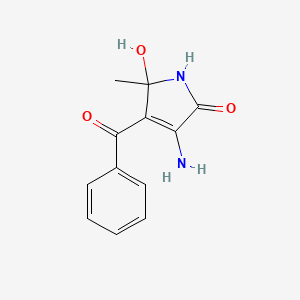
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-1,2,4-triazole](/img/structure/B14378368.png)
